molecular formula C16H16O10 B1663418 CUG CAS No. 64664-99-9

CUG

Cat. No.: B1663418
CAS No.: 64664-99-9
M. Wt: 368.29 g/mol
InChI Key: HGMXXIAQZWTZLR-WUGLTUCPSA-N
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Description

The compound “CUG” refers to a sequence of cytosine, uracil, and guanine nucleotides, which are part of RNA sequences. This compound is particularly significant in the context of myotonic dystrophy, a genetic disorder caused by the expansion of this compound repeats in the RNA. These repeats can sequester specific proteins, leading to various cellular dysfunctions .

Mechanism of Action

Target of Action

The primary target of CUG is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides during metabolism .

Mode of Action

This compound acts as a fluorogenic substrate for β-galactosidase . When cleaved by β-galactosidase, it releases a fluorescent product that can be detected and measured . This fluorescence (λ ex =386, λ em =445 nm, ε=32K) provides a means to track the activity of the enzyme .

Biochemical Pathways

The action of this compound is primarily involved in the metabolic pathway of β-galactosides . By acting as a substrate for β-galactosidase, it participates in the breakdown of these compounds into simpler sugars, which can then be further metabolized by the cell .

Result of Action

The cleavage of this compound by β-galactosidase results in the release of a fluorescent product . This fluorescence can be used to measure the activity of β-galactosidase, making this compound a useful tool in various biological and biochemical research applications . For example, it can be used to measure extracellular β-galactosidase activity, lacY permease activity, or to assess cell disruption or lysis .

Action Environment

The action of this compound is influenced by the presence and activity of β-galactosidase . Therefore, any factors that affect the expression or activity of this enzyme could potentially influence the action of this compound These could include environmental conditions such as temperature and pH, as well as the presence of other metabolites or inhibitors of the enzyme.

Biochemical Analysis

Biochemical Properties

3-Carboxyumbelliferyl beta-D-galactopyranoside is used to measure extracellular beta-galactosidase activity, lacY permease activity, for microinjection analyses, or measure cell disruption or lysis . It interacts with the enzyme beta-galactosidase, which cleaves it to release a fluorophore . This interaction is used to measure the activity of the enzyme in various biochemical assays .

Cellular Effects

The compound is well retained within cells, making it useful for live cell analyses . The fluorescence intensity of the compound decreases as the pH shifts to shorter wavelengths (325 to 340 nm), which can be used to measure compartmentalization of intracellular activity .

Molecular Mechanism

The molecular mechanism of 3-Carboxyumbelliferyl beta-D-galactopyranoside involves its interaction with the enzyme beta-galactosidase. The enzyme cleaves the compound, releasing a fluorophore . The emission of this fluorophore can be measured, providing a readout of the enzyme’s activity .

Temporal Effects in Laboratory Settings

The compound is stable and soluble in water, making it suitable for use in various laboratory settings . The fluorescence intensity of the compound decreases as the pH shifts to shorter wavelengths, which can affect measurements of enzyme activity over time .

Metabolic Pathways

3-Carboxyumbelliferyl beta-D-galactopyranoside is involved in the metabolic pathway of the enzyme beta-galactosidase . The enzyme cleaves the compound, releasing a fluorophore that can be measured to determine the enzyme’s activity .

Transport and Distribution

The compound is well retained within cells, suggesting that it may interact with cellular transporters or binding proteins

Subcellular Localization

The compound is well retained within cells, indicating that it may localize to specific subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CUG sequences typically involves solid-phase synthesis techniques. This method allows for the sequential addition of nucleotides to a growing chain, ensuring precise control over the sequence. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound sequences involves large-scale solid-phase synthesis, often using automated synthesizers. These machines can produce large quantities of RNA sequences with high precision and efficiency. The process is similar to the laboratory-scale synthesis but is scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

CUG sequences can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized nucleotides, while substitution reactions can result in modified RNA sequences with altered nucleotide compositions .

Scientific Research Applications

Chemistry

In chemistry, CUG sequences are used to study the interactions between RNA and various chemical compounds. Researchers use these sequences to investigate how different molecules bind to RNA and how these interactions affect RNA function .

Biology

In biology, this compound sequences are used to study the role of RNA in cellular processes. Researchers use these sequences to investigate how RNA interacts with proteins and other molecules within the cell .

Medicine

In medicine, this compound sequences are used to study genetic disorders such as myotonic dystrophy. Researchers use these sequences to investigate how the expansion of this compound repeats affects cellular function and to develop potential treatments for these disorders .

Industry

In industry, this compound sequences are used in the development of RNA-based therapeutics. Companies use these sequences to develop drugs that target specific RNA sequences and to investigate the potential of RNA-based therapies for various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound sequences lies in their specific role in myotonic dystrophy. The expanded this compound repeats are particularly effective at sequestering muscleblind-like proteins, leading to the characteristic symptoms of the disorder. This specificity makes this compound sequences a unique target for therapeutic interventions .

Properties

IUPAC Name

2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMXXIAQZWTZLR-WUGLTUCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436082
Record name 3-Carboxyumbelliferyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64664-99-9
Record name 3-Carboxyumbelliferyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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